1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of a methylthio-substituted aromatic compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or the chloropropanone group to a propanol derivative.
Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methylthio group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one include:
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: This compound has a similar structure but lacks the methylthio group, which affects its reactivity and applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: While structurally different, this compound shares some functional group similarities and is used in similar applications, particularly in catalysis and organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)10(13)9-5-3-4-8(6-12)11(9)15-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
OVOVTRIMTHRQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1SC)CBr)Cl |
Origin of Product |
United States |
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